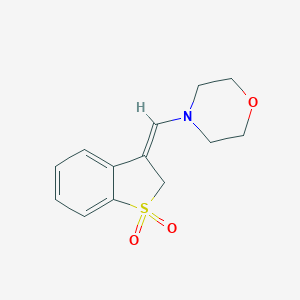

Morpholine, S,S-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Morpholine, S,S-dioxide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The morpholine group attached to the benzothiophene core imparts unique chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, S,S-dioxide typically involves the condensation of a benzothiophene derivative with morpholine under specific reaction conditions. One common method involves the reaction of 3-formylbenzothiophene 1,1-dioxide with morpholine in the presence of a suitable catalyst and solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Analyse Des Réactions Chimiques

Oxidation of Thiomorpholine Derivatives

-

Reaction : Thiomorpholine undergoes oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form S,S-dioxide derivatives .

-

Conditions :

Reactivity in Drug Design

The sulfone groups enhance electrophilicity and stability, making thiomorpholine S,S-dioxide valuable in pharmaceuticals:

Electrophilic Reactivity

-

Nucleophilic Substitution : Sulfone groups activate adjacent carbons for SN2 reactions.

-

Cycloaddition : Participates in [3+2] cycloadditions with nitroolefins, forming dihydrooxazine intermediates (Figure 2, ).

Catalytic and Solvent Effects

-

Organocatalysis : Thiomorpholine S,S-dioxide derivatives act as chiral auxiliaries in asymmetric syntheses .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂ .

-

Hydrolytic Resistance : Stable in aqueous acidic/basic conditions (pH 2–12) at 25°C for 48 hours .

Comparative Reactivity

| Property | Morpholine | Thiomorpholine S,S-dioxide |

|---|---|---|

| Basicity (pKₐ) | 5.64 | ~3.2 (estimated) |

| Electron Density | High (amine + ether) | Low (sulfone withdrawal) |

| Solubility | Miscible in H₂O | Moderate in polar solvents |

Industrial and Environmental Considerations

Applications De Recherche Scientifique

Key Properties

- Chemical Formula : C4H9NO2S

- Molecular Weight : 117.18 g/mol

- Appearance : Colorless liquid with a faint odor

Industrial Applications

Morpholine, S,S-dioxide has diverse industrial applications due to its solvent properties and reactivity.

Table 1: Industrial Uses of this compound

| Application | Description |

|---|---|

| Solvent | Utilized in organic synthesis as a solvent for various reactions. |

| Corrosion Inhibitor | Used in steam systems to prevent corrosion by adjusting pH levels. |

| Rubber Additive | Acts as a processing aid in rubber manufacturing. |

| Optical Brighteners | Serves as a key component in the production of optical brightening agents. |

| Agricultural Chemicals | Employed in the formulation of fungicides and herbicides. |

This compound is particularly valued in industries requiring effective solvents that can dissolve a wide range of organic materials, including resins and dyes .

Pharmaceutical Applications

In medicinal chemistry, morpholine derivatives have gained attention for their role as bioactive compounds.

Table 2: Pharmaceutical Applications of Morpholine Derivatives

Morpholine derivatives are integral to drug discovery, particularly in the development of compounds targeting the central nervous system (CNS). Their unique structural features allow them to enhance drug potency and optimize pharmacokinetic properties .

Case Study: CNS Drug Development

A notable example is the use of morpholine in developing CNS-active compounds. The presence of nitrogen and oxygen atoms in the morpholine ring facilitates interactions with biological targets, improving blood-brain barrier permeability. This has led to the successful design of drugs for treating conditions such as depression and anxiety .

Research indicates that morpholine derivatives exhibit various biological activities, including:

- Antibacterial Activity : Morpholine compounds have shown effectiveness against multiple bacterial strains.

- Anticancer Properties : Certain derivatives demonstrate selective cytotoxicity towards cancer cells.

- Anti-inflammatory Effects : Morpholines have been explored for their potential to reduce inflammation .

Table 3: Biological Activities of Morpholine Derivatives

| Activity | Description |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |

| Anticancer | Induces apoptosis in cancer cell lines. |

| Anti-inflammatory | Reduces cytokine production in inflammatory models. |

Mécanisme D'action

The mechanism of action of Morpholine, S,S-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: A compound with a morpholine group and similar structural features.

2,4,6-Tri-substituted-1,3,5-triazines: Compounds with heterocyclic structures and diverse biological activities.

Uniqueness

Morpholine, S,S-dioxide is unique due to its specific combination of a benzothiophene core and a morpholine group. This structural arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for various research and industrial applications.

Propriétés

Numéro CAS |

16958-11-5 |

|---|---|

Formule moléculaire |

C13H15NO3S |

Poids moléculaire |

265.33 g/mol |

Nom IUPAC |

(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |

InChI |

InChI=1S/C13H15NO3S/c15-18(16)10-11(9-14-5-7-17-8-6-14)12-3-1-2-4-13(12)18/h1-4,9H,5-8,10H2/b11-9+ |

Clé InChI |

MMOKULXFFZJXIR-PKNBQFBNSA-N |

SMILES |

C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |

SMILES isomérique |

C1COCCN1/C=C/2\CS(=O)(=O)C3=CC=CC=C23 |

SMILES canonique |

C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |

Synonymes |

2,3-Dihydro-3-(morpholinomethylene)benzo[b]thiophene 1,1-dioxide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.